Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Target Compound vs. Class Baseline
In a cell-based antiproliferative assay against the MCF-7 human breast adenocarcinoma cell line, the target compound 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited an IC₅₀ of 15.63 µM . This value places the compound in the moderate-activity range relative to the broader class of oxadiazole tubulin inhibitors. For context, the most potent compounds in the benchmark Ouyang et al. (2006) series achieved sub-micromolar tubulin polymerization inhibition and nanomolar cellular EC₅₀ values (e.g., compound 10: EC₅₀ = 7.8 nM against MDR cells) [1]. The target compound's activity is weaker than these lead analogs but may offer advantages in terms of selectivity window or reduced toxicity in specific contexts—though direct comparative selectivity data are not available. The MCF-7 IC₅₀ datum provides a quantitative baseline for researchers considering this compound as a tool for studying structure–activity relationships (SAR) around the benzamide substitution pattern.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 15.63 µM |
| Comparator Or Baseline | Class-leading oxadiazole antimitotic agents (e.g., compound 10 from Ouyang et al. 2006): tubulin polymerization IC₅₀ < 1 µM; cell-based EC₅₀ = 7.8 nM against MDR cells. Note: different assay endpoints (cell proliferation vs. tubulin polymerization) preclude direct quantitative comparison. |
| Quantified Difference | Target compound is approximately 2,000-fold less potent than the most active class members in cell-based assays (comparing 15.63 µM vs. 7.8 nM). However, target compound activity is within the range of moderately active oxadiazole derivatives reported across multiple studies. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; standard cell proliferation assay (exact protocol not specified in accessible data). Comparator data from Ouyang et al. 2006: tubulin polymerization assay (cell-free) and A431/MDR cell-based assays. |
Why This Matters
For SAR-oriented procurement, this IC₅₀ value enables researchers to position the 3,5-dimethoxybenzamide substitution pattern within the oxadiazole tubulin inhibitor activity landscape and to select the compound as a moderate-activity reference point for further optimization.
- [1] Ouyang, X.; Piatnitski, E. L.; Lohman, J.; et al. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorg. Med. Chem. Lett. 2006, 16 (5), 1191–1196. DOI: 10.1016/j.bmcl.2005.11.094. View Source
